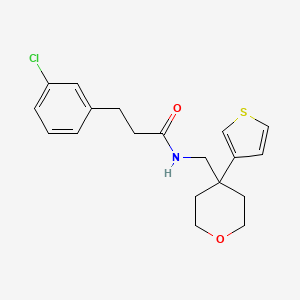![molecular formula C17H14ClN3OS B2942145 N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea CAS No. 325978-12-9](/img/structure/B2942145.png)
N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is a chemical compound that belongs to the class of ureas
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-chloroaniline with isocyanate derivatives of 4-(4-methylphenyl)-1,3-thiazole under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to streamline the production process and minimize human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Nucleophiles like sodium methoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Chlorophenols, chloroquinones.
Reduction: Chloroanilines, chloroamines.
Substitution: Substituted phenyl ureas, chloro-substituted thiazoles.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for infections.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. It could be explored for use in treating diseases such as cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. The compound may inhibit specific pathways involved in disease processes, contributing to its therapeutic potential.
相似化合物的比较
N-(4-chlorophenyl)acetamide
N-(4-chlorophenyl)propanamide
N-(4-methylphenyl)thiazol-2-ylurea
Uniqueness: N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea stands out due to its unique combination of chlorophenyl and thiazolyl groups. This combination provides distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for further research and development.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(20-15)21-16(22)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSXTVSZMCUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
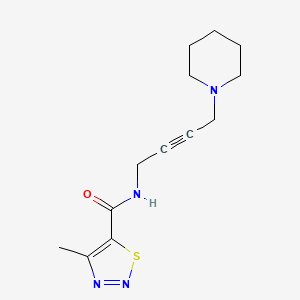
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2942066.png)
amine](/img/structure/B2942067.png)
![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)
![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide](/img/structure/B2942070.png)
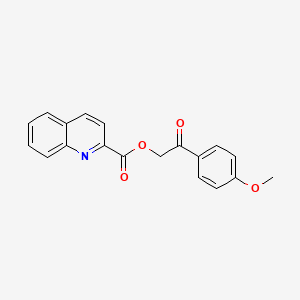
![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)
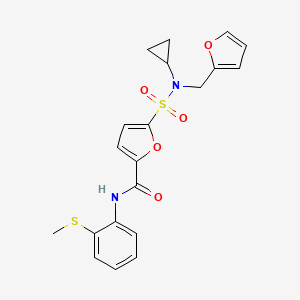
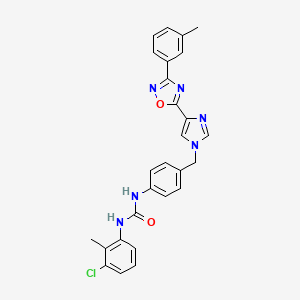
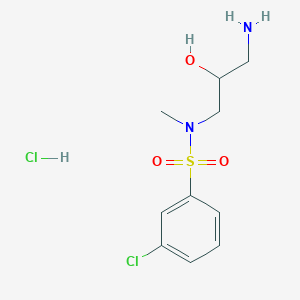
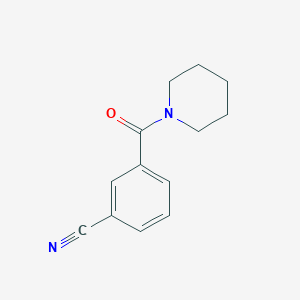
![N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2942084.png)
